WDR5-IN-6

WDR5 WBM site crystal structure

Disentangling WIN-site vs. WBM-site WDR5 biology demands a tool compound with verified target engagement and on-target cellular readouts-not a generic pan-active inhibitor. WDR5-IN-6 (compound 19) is the crystallographically validated WBM-site disruptor (PDB: 7WVK, 1.41 Å) that resolves this challenge. - Selective WBM-site inhibitor: no cytotoxicity against HEK293T cells at 20 μM, while close analogs (e.g., compounds 11, 13, 22) exhibit non-selective cytotoxicity. - High synergy with WIN-site inhibitor OICR-9429 (Bliss synergy scores 9.677-11.281), uniquely enabling preclinical dual-pocket blockade studies. - Suppresses H3K4me3 more potently than OICR-9429 at comparable/lower concentrations-ideal for epigenetic readouts. - Co-crystal structure available for rational design and binding-mode verification.

Molecular Formula C13H8Cl2N2O2S
Molecular Weight 327.2 g/mol
CAS No. 326901-92-2
Cat. No. B360732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWDR5-IN-6
CAS326901-92-2
Molecular FormulaC13H8Cl2N2O2S
Molecular Weight327.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C13H8Cl2N2O2S/c14-9-5-6-10(15)13(7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H
InChIKeyPXUHMEZESKEPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WDR5-IN-6: WBM-Site-Specific WDR5 Inhibitor


WDR5-IN-6, also known as compound 19, is a small-molecule inhibitor that targets the WDR5-binding motif (WBM) site of the WD repeat domain 5 (WDR5) protein [1]. WDR5 is a key scaffolding protein that facilitates oncogenic transcription in MYCN-amplified neuroblastoma and other malignancies [1]. Unlike the more extensively studied WIN-site inhibitors such as OICR-9429, WDR5-IN-6 belongs to a rare class of WBM-site disruptors that competitively occupy the hydrophobic groove where the MYC family proteins bind [1]. The compound was identified through virtual screening and subsequently validated via X-ray crystallography (PDB: 7WVK), demonstrating a distinct binding mode centered on residue V264 [1][2].

WBM-site-specific inhibitor targeting MYC–WDR5 interaction
Reported selectivity profile in MYCN-amplified neuroblastoma cell models
Co-crystal structure enables binding-mode validation and SAR

Why WDR5-IN-6 Cannot Be Substituted


Substituting WDR5-IN-6 with another in-class WDR5 inhibitor—even a more potent binder—introduces critical scientific and procurement risks. WDR5 contains two distinct druggable pockets: the WIN site and the WBM site [1]. WIN-site inhibitors (e.g., OICR-9429, WDR5-IN-1, WDR5-IN-5) exhibit picomolar to low nanomolar binding affinities but often show poor selectivity against non-cancerous cells and fail to replicate the unique transcriptional and synergistic properties of WBM-site blockade [2]. Within the WBM-site class itself, close structural analogs such as compound 11, 13, and 22 demonstrate non-selective cytotoxicity against HEK293T cells, whereas WDR5-IN-6 exhibits a favorable selectivity window [3]. Therefore, generic substitution disregards the documented functional divergence between WIN and WBM pharmacology and overlooks intra-class selectivity differences that directly impact experimental reproducibility and translational relevance.

WIN-site inhibitors (e.g., OICR-9429) bind a non-overlapping pocket; direct replacement may alter target engagement and downstream readouts.
Structural WBM-site analogs may exhibit different cytotoxicity profiles; reported selectivity may not transfer across compounds.
Binding affinity alone does not predict cellular selectivity; functional phenotype should guide probe selection.

WDR5-IN-6: Head-to-Head Comparator Evidence


Unique WBM-Site Binding Mode (Co-Crystal Structure)

WDR5-IN-6 (compound 19) binds the WBM site of WDR5 with a resolved co-crystal structure at 1.41 Å resolution (PDB: 7WVK), confirming that its 1,4-dichlorobenzene group occupies the hydrophobic pocket centered on V264, a critical residue for MYC-MbIIIb peptide recognition [1]. In contrast, WIN-site inhibitors such as OICR-9429 and WDR5-IN-1 bind a distinct, non-overlapping pocket on the opposite face of the protein [2].

Binding Mode
Head-to-head
1.41 Å co-crystal structure (PDB: 7WVK), binds WBM site at V264 hydrophobic pocket
Distinct binding mode supports structure-guided studies
Structural confirmation enables pharmacophore validation
WDR5 WBM site crystal structure binding mode MYC interaction

Superior Selectivity Against HEK293T Cells

In a panel of four cell lines, WDR5-IN-6 (compound 19) exhibited no detectable cytotoxicity against HEK293T non-cancerous cells at 20 μM, while maintaining antiproliferative activity against MYCN-amplified neuroblastoma lines (IMR32 EC50 = 12.34 μM; LAN5 EC50 = 14.89 μM) [1]. By contrast, the structurally related WBM inhibitors compound 11, 13, and 22 displayed non-selective inhibition across all cell lines, including HEK293T [1]. The study authors explicitly selected compound 19 for further characterization due to this favorable selectivity window [1].

Cell Selectivity
Head-to-head
No detectable cytotoxicity at 20 μM on HEK293T; antiproliferative in IMR32 (EC50 12.34 μM) and LAN5 (14.89 μM)
Reported selectivity profile in cell-based assays
Other WBM analogs showed non-selective inhibition
neuroblastoma selectivity cytotoxicity HEK293T WBM inhibitor

Synergy with WIN-Site Inhibitor OICR-9429

Combination of WDR5-IN-6 (WBM-site inhibitor) with OICR-9429 (WIN-site inhibitor) produced robust synergistic anti-proliferative effects in neuroblastoma cells, quantified using the Bliss independence model [1]. The overall Bliss synergy scores were 9.677 for LAN5 cells and 11.281 for IMR32 cells, indicating synergy across most combination groups [1]. This dual-site targeting strategy is not achievable with either inhibitor alone and represents a unique therapeutic hypothesis specific to WBM-site pharmacology.

Combination Effect
Head-to-head
Bliss synergy scores: 9.677 (LAN5), 11.281 (IMR32) with OICR-9429
Supports dual-site WDR5 perturbation studies
Not achievable with either inhibitor alone
synergy combination therapy OICR-9429 Bliss independence model neuroblastoma

Affinity-Selectivity Trade-Off in WBM Inhibitors

Surface plasmon resonance (SPR) analysis revealed that WDR5-IN-6 binds WDR5 with a KD of 36.8 μM, which is the weakest among the four characterized WBM inhibitors (compound 11: 27.6 μM; compound 13: 16.8 μM; compound 22: 18.2 μM) [1]. Despite this lower affinity, WDR5-IN-6 exhibited the most pronounced selectivity against neuroblastoma cells, leading the authors to select it for further mechanistic studies to avoid off-target effects [1]. In comparison, the WIN-site inhibitor OICR-9429 has a reported KD of 93 ± 28 nM, yet demonstrates weak and cell-line-restricted anti-proliferative activity [1].

Affinity vs. Selectivity
Reported
KD 36.8 μM (WDR5-IN-6) vs. 16.8–27.6 μM (other WBM inhibitors); WIN-site OICR-9429 KD 93 nM
Potency does not linearly predict cellular selectivity
SPR data with recombinant WDR5
binding affinity SPR KD selectivity WDR5

H3K4me3 Suppression vs. OICR-9429

WDR5-IN-6 (compound 19) induced a markedly stronger reduction in global H3K4me3 levels in LAN5 neuroblastoma cells compared to the WIN-site inhibitor OICR-9429 [1]. At 20 μM, WDR5-IN-6 caused a clear decrease in H3K4me3 signal, whereas OICR-9429 at 40 μM produced little to no effect [1]. This differential epigenetic readout aligns with the distinct transcriptional programs modulated by WBM-site versus WIN-site blockade.

H3K4me3 Modulation
Head-to-head
20 μM WDR5-IN-6 → clear H3K4me3 reduction; OICR-9429 at 40 μM → minimal effect
Epigenetic readout differs between WBM and WIN site blockade
Western blot in LAN5 cells
H3K4me3 histone methylation epigenetics OICR-9429 WDR5

WDR5-IN-6: Recommended Research Applications


Target Validation and Chemical Probe Studies in Neuroblastoma

WDR5-IN-6 is the preferred tool compound for investigating the functional consequences of disrupting the WDR5–MYC interaction in MYCN-amplified neuroblastoma. Its well-defined selectivity window against HEK293T cells (no cytotoxicity at 20 μM) and its co-crystal structure (PDB: 7WVK) provide confidence in target engagement and on-target cellular readouts [1]. Researchers aiming to disentangle WIN-site versus WBM-site biology should prioritize this compound over pan-active or WIN-specific inhibitors.

Combination Therapy Hypothesis Testing with WIN-Site Inhibitors

Given the documented synergistic interaction with OICR-9429 (Bliss synergy scores of 9.677–11.281), WDR5-IN-6 is uniquely suited for preclinical combination studies that test the therapeutic potential of dual WDR5 pocket blockade [1]. Such experiments cannot be replicated using WIN-site inhibitors alone and require a WBM-site specific agent.

Epigenetic Profiling and H3K4me3 Pharmacodynamics

WDR5-IN-6 elicits a stronger suppression of the H3K4me3 histone mark than OICR-9429 at comparable or lower concentrations [1]. This makes it the reagent of choice for studies examining the epigenetic consequences of WBM-site disruption, particularly in the context of transcriptional reprogramming and chromatin immunoprecipitation (ChIP) assays.

Structure-Based Optimization and SAR Campaigns

The availability of a high-resolution co-crystal structure (1.41 Å, PDB: 7WVK) provides a precise map of the binding interactions between WDR5-IN-6 and the WBM pocket [2]. This structural information supports rational design efforts aimed at improving potency while preserving the favorable selectivity profile observed in cellular assays.

Application
Selection Property
Validation Focus
MYCN-amplified neuroblastoma target engagement studies
WBM-site specificity and reported selectivity profile
On-target cellular readouts with structure-guided confidence
Dual-site WDR5 perturbation studies
Synergistic interaction with WIN-site inhibitors
Bliss independence model-based combination response
H3K4me3 histone mark modulation studies
Differential H3K4me3 suppression vs. WIN-site inhibition
Transcriptional reprogramming and ChIP assay endpoints
WBM-site structure-guided SAR
High-resolution co-crystal structure availability
Binding-mode validation and rational potency improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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